Chemical structure and properties of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
Chemical structure and properties of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
An In-depth Technical Guide to 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. While publicly available data on this specific molecule is limited, this document synthesizes known information with well-established principles of purine chemistry to offer valuable insights for researchers. By examining its chemical identity, proposing a viable synthetic route, predicting its spectroscopic signature, and discussing its potential reactivity and biological activity based on analogous structures, this guide serves as a foundational resource to stimulate and direct future research and development efforts.
Chemical Identity and Physicochemical Properties
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a synthetic heterocyclic compound featuring a purine core. The purine ring system is substituted at key positions, which are expected to significantly influence its chemical and biological properties.
-
Position C6: A chloro group, which is a common feature in purine-based therapeutic agents and synthetic intermediates. It serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1][2]
-
Position C8: A difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol groups, which can modulate the molecule's acidity, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the purine ring.
-
Position N9: An isobutyl group, which enhances the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. The regioselectivity of alkylation at N9 over N7 is a common consideration in purine synthesis.[3][4]
Below is a diagram illustrating the chemical structure of the molecule.
Figure 1: Chemical structure of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1707585-92-9 | [5] |
| Molecular Formula | C₁₀H₁₁ClF₂N₄ | [5] |
| Molecular Weight | 276.68 g/mol | [5] |
| Predicted LogP | 2.5 - 3.5 | (Predicted) |
| Predicted pKa | ~1-2 (purine ring) | (Predicted) |
Proposed Synthesis Pathway
While a specific synthesis for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has not been published, a plausible route can be designed based on established methods for the synthesis of related purine analogues.[6] A common strategy involves the construction of the purine ring system from a substituted pyrimidine precursor, followed by N-alkylation.
Step 1: Synthesis of 6-chloro-8-(difluoromethyl)-9H-purine. This intermediate can be synthesized via a one-pot condensation reaction between 6-chloropyrimidine-4,5-diamine and difluoroacetic acid or a derivative thereof, often catalyzed by an acid.[6]
Step 2: N9-Alkylation. The resulting 6-chloro-8-(difluoromethyl)-9H-purine can then be alkylated with an isobutyl halide (e.g., isobutyl bromide) under basic conditions to yield the final product. This reaction typically proceeds with a mixture of N7 and N9 isomers, with the N9 isomer often being the major product.[3][4] The regioselectivity can be influenced by the choice of solvent and base.
Below is a proposed workflow for the synthesis.
Figure 2: Proposed synthesis workflow.
Spectroscopic Characterization (Predicted)
The structural confirmation of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine would rely on standard analytical techniques such as NMR and mass spectrometry. Based on the structure and data from analogous compounds, the following spectroscopic signatures can be predicted.[7][8]
Table 2: Predicted NMR and MS Data
| Technique | Nucleus/Mode | Predicted Chemical Shift (δ) / m/z | Key Features |
|---|---|---|---|
| ¹H NMR | H (CHF₂) | 6.5 - 7.5 ppm | Triplet, ²JHF ≈ 50-60 Hz |
| H (purine C2-H) | 8.0 - 8.5 ppm | Singlet | |
| H (isobutyl CH₂) | ~4.2 ppm | Doublet | |
| H (isobutyl CH) | ~2.2 ppm | Multiplet | |
| H (isobutyl CH₃) | ~0.9 ppm | Doublet | |
| ¹³C NMR | C (CHF₂) | 110 - 125 ppm | Triplet, ¹JCF ≈ 230-250 Hz |
| C (purine ring) | 130 - 160 ppm | Multiple signals | |
| C (isobutyl) | 20 - 50 ppm | Multiple signals | |
| ¹⁹F NMR | F (CHF₂) | -90 to -130 ppm | Doublet, ²JHF ≈ 50-60 Hz |
| Mass Spec. | ESI+ | [M+H]⁺ ≈ 277.07 | Isotopic pattern for one chlorine atom |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is primarily dictated by the chloro substituent at the C6 position of the purine ring. This position is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 6-substituted purine derivatives.[2][10] This reactivity is a cornerstone of the use of 6-chloropurines as versatile synthetic intermediates.[11] The reaction with hydroxide, for instance, would likely yield the corresponding hypoxanthine derivative.[1]
-
Cross-Coupling Reactions: The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds and introduce aryl or alkynyl substituents at the C6 position.[12]
Potential Biological Activity and Therapeutic Applications
Substituted purines are a well-established class of compounds with a broad range of biological activities and therapeutic applications.[13][14] The specific combination of substituents in 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine suggests several potential avenues for biological investigation.
-
Kinase Inhibition: Many substituted purines are known to be potent inhibitors of protein kinases by acting as ATP mimetics. The purine core can form hydrogen bonds with the hinge region of the kinase active site, while the substituents at the 6, 8, and 9 positions can be tailored to achieve potency and selectivity for specific kinases.
-
Anticancer Activity: Purine analogs are widely used in cancer chemotherapy.[15][16] They can act as antimetabolites, interfering with DNA and RNA synthesis, or they can modulate the activity of key signaling pathways involved in cell proliferation and survival. Some substituted purines have also been identified as inhibitors of topoisomerase II.[17]
-
Other Therapeutic Areas: The purine scaffold is also found in compounds with antiviral, anti-inflammatory, and neuro-modulatory properties.[18][19]
The diagram below illustrates a potential mechanism of action for this compound as a kinase inhibitor.
Figure 3: Potential mechanism as a kinase inhibitor.
Conclusion and Future Directions
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related purine analogues.
Future research should focus on:
-
Validation of Synthesis: The development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study.
-
Full Characterization: Comprehensive spectroscopic analysis to confirm its structure and physicochemical properties.
-
Biological Screening: Evaluation of its activity in a broad range of biological assays, particularly those focused on kinase inhibition and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to explore the impact of different substituents at the 6, 8, and 9 positions on biological activity.
By pursuing these avenues of research, the full potential of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a valuable tool in drug discovery can be realized.
References
- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.). [Link]
- When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. [Link]
- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2021). National Center for Biotechnology Information. [Link]
- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (2004). AACR Journals. [Link]
- Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (1977). National Center for Biotechnology Information. [Link]
- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. (n.d.). Modgraph. [Link]
- Purine Analogs. (2001). National Center for Biotechnology Information. [Link]
- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (2015). ResearchGate. [Link]
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. [Link]
- Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs. (2014). PubMed. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Publications. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). National Center for Biotechnology Information. [Link]
- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. (2012). RSC Publishing. [Link]
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2016). National Center for Biotechnology Information. [Link]
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). National Center for Biotechnology Information. [Link]
- SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. (2005). ACS Publications. [Link]
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ACS Publications. [Link]
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (2004). BYU ScholarsArchive. [Link]
- Direct Regioselective C–H Cyanation of Purines. (2023). MDPI. [Link]
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed. [Link]
- Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. (2022). National Center for Biotechnology Information. [Link]
- Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2015). ResearchGate. [Link]
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2018). RSC Publishing. [Link]
- 6-Chloropurine. (n.d.). PubChem. [Link]
- 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). [Link]
- 6-Amino-9H-purine-9-propanoic acid. (n.d.). PubChem. [Link]
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). National Center for Biotechnology Information. [Link]
- 9H-Purin-6-amine,N,9-dimethyl-. (n.d.). NIST WebBook. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2022). MDPI. [Link]
- The halogenated 8 hydroxyquinolines. (2016). ResearchGate. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine | 1707585-92-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
